molecular formula C24H20N2O4S B2644164 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844651-07-6

1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2644164
CAS RN: 844651-07-6
M. Wt: 432.49
InChI Key: MXVCTNDTDCVATJ-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

EMTMD has been synthesized and tested for its in vitro antibacterial and antifungal activity . Its molecular structure incorporates both thiazole and oxadiazole moieties, which are known to exhibit antimicrobial properties. Investigating EMTMD’s effectiveness against specific pathogens and understanding its mode of action could lead to novel therapeutic agents.

Anticancer Potential

Compounds containing the oxadiazole nucleus have shown promise as anticancer agents . EMTMD’s unique structure may interact with cellular pathways, making it a candidate for further investigation in cancer research. In vitro studies can assess its cytotoxicity and potential mechanisms of action.

Anticonvulsant Properties

Thiazole-containing molecules have demonstrated anticonvulsant activity . EMTMD’s structural features suggest it might modulate neuronal excitability. Preclinical studies, such as animal models or electrophysiological assays, could explore its effects on seizure activity.

Anti-Inflammatory Applications

Thiazole derivatives are known for their anti-inflammatory properties . EMTMD’s ability to inhibit inflammatory pathways could be explored in models of inflammation-related diseases. Investigating its impact on cytokines, prostaglandins, and immune cells would be valuable.

Adenosine Receptor Modulation

Thiazole-containing compounds have been studied as adenosine receptor antagonists . EMTMD’s potential interaction with adenosine receptors could impact neurotransmission, inflammation, and cardiovascular function. In silico studies or binding assays can provide insights into its receptor affinity.

Histone Deacetylase Inhibition

Thiazole-based molecules have been investigated as histone deacetylase inhibitors . EMTMD’s structure suggests it might influence epigenetic regulation. In vitro assays can assess its HDAC inhibitory activity and potential implications for gene expression.

These applications highlight EMTMD’s versatility and potential impact across diverse scientific fields. Further research, including experimental validation and mechanistic studies, will enhance our understanding of its therapeutic potential. 🌟

properties

IUPAC Name

1-(3-ethoxyphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-4-29-16-7-5-6-15(11-16)20-19-21(27)17-10-13(2)8-9-18(17)30-22(19)23(28)26(20)24-25-14(3)12-31-24/h5-12,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVCTNDTDCVATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=CS4)C)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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